molecular formula C15H10F2N2O2 B14186407 1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- CAS No. 875577-67-6

1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-

Cat. No.: B14186407
CAS No.: 875577-67-6
M. Wt: 288.25 g/mol
InChI Key: ITZKRYFUROMVQS-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid oxides, while reduction can produce indazole-3-carbinol derivatives.

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as protein kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- is unique due to the presence of the 2,4-difluorophenylmethyl group, which enhances its biological activity and specificity. This modification can improve the compound’s binding affinity to target enzymes and increase its potential as a therapeutic agent .

Properties

CAS No.

875577-67-6

Molecular Formula

C15H10F2N2O2

Molecular Weight

288.25 g/mol

IUPAC Name

1-[(2,4-difluorophenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C15H10F2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21)

InChI Key

ITZKRYFUROMVQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)F)F)C(=O)O

Origin of Product

United States

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